

N-Biotinyl Glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Biotinyl Glycine*

Cat. No.: *B019346*

[Get Quote](#)

CAS Number: 160390-90-9

This technical guide provides an in-depth overview of **N-Biotinyl Glycine**, a key reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, reputable suppliers, and relevant, albeit general, experimental contexts, in the absence of specific literature on **N-Biotinyl Glycine** itself.

Core Compound Specifications

N-Biotinyl Glycine is a derivative of biotin (Vitamin H) and the amino acid glycine. Its structure facilitates its use as a biotinylation reagent, introducing the high-affinity biotin tag to molecules of interest for detection, purification, and various bioassays.

Property	Value	Reference
CAS Number	160390-90-9	[1] [2]
Molecular Formula	C ₁₂ H ₁₉ N ₃ O ₄ S	[1] [2]
Molecular Weight	301.36 g/mol	[1]
Alternate Name	[3aS-(3a-a,4b,6a-a)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine	[2]
Storage Temperature	4°C	[2]

Commercial Suppliers

A number of reputable chemical suppliers provide **N-Biotinyl Glycine** for research purposes. The following table summarizes some of the key suppliers.

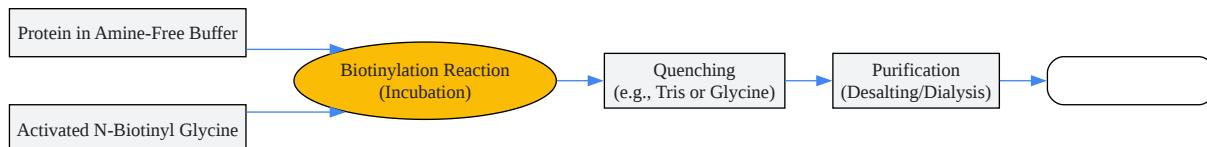
Supplier	Available Sizes	Grade
Santa Cruz Biotechnology	Contact for details	Research Grade
United States Biological	50mg, 100mg, 250mg, 500mg, 1g	Highly Purified
ChemScene	Contact for details	Research Grade
MySkinRecipes	100mg	95% Purity

Conceptual Experimental Protocols

While specific experimental protocols detailing the use of **N-Biotinyl Glycine** are not readily available in the reviewed literature, its structure suggests its application in biotinylation procedures. The following are generalized protocols for protein and peptide biotinylation where a carboxylate-containing biotin derivative like **N-Biotinyl Glycine** could theoretically be employed, typically after activation of its carboxyl group.

General Protein Biotinylation via Amine Coupling

This protocol describes a conceptual workflow for labeling proteins with a biotin derivative that has a reactive group targeting primary amines (e.g., after converting the carboxylic acid of **N-Biotinyl Glycine** to an NHS ester).


Materials:

- Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Activated **N-Biotinyl Glycine** (e.g., **N-Biotinyl Glycine** NHS ester)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
- Desalting column or dialysis cassette for buffer exchange

Procedure:

- Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
- Biotinylation Reagent Preparation: Immediately before use, dissolve the activated **N-Biotinyl Glycine** in DMSO or DMF to a stock concentration of 10 mM.
- Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.
- Purification: Remove excess, unreacted biotin reagent by desalting chromatography or dialysis.

Conceptual Workflow for Protein Biotinylation

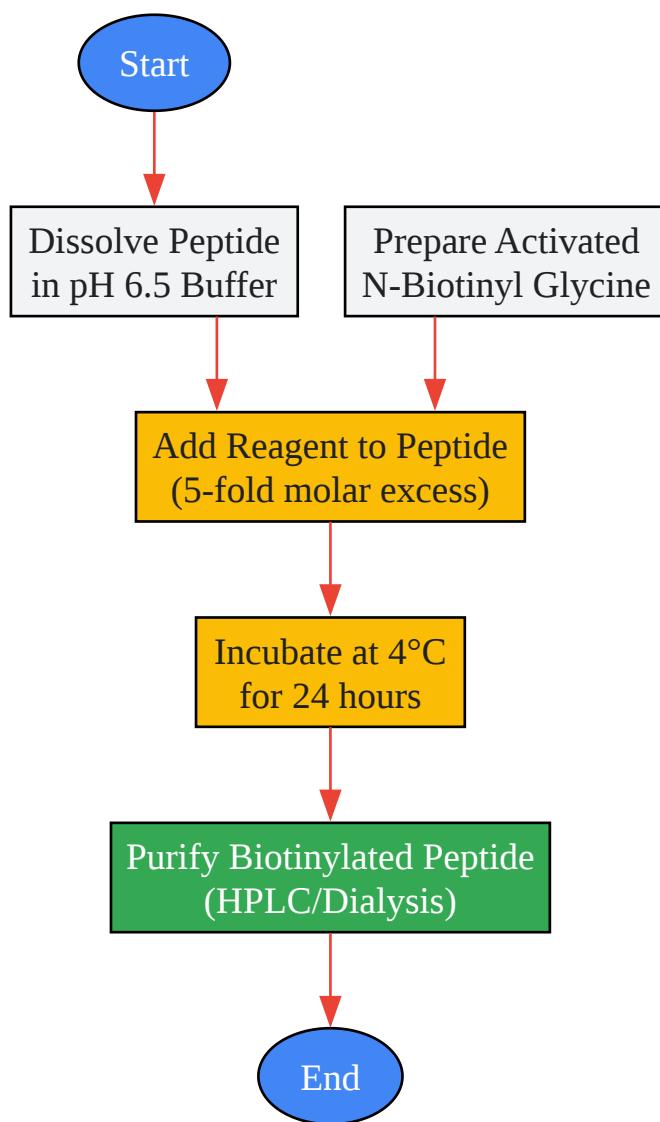
[Click to download full resolution via product page](#)

Caption: A generalized workflow for protein biotinylation.

Preferential N-terminal Biotinylation of Peptides

This conceptual protocol is adapted from methods designed to selectively label the N-terminal α -amino group of peptides by controlling the reaction pH.[3]

Materials:


- Peptide dissolved in a non-amine containing buffer (e.g., 50 mM phosphate buffer, pH 6.5)
- Activated **N-Biotinyl Glycine** (e.g., **N-Biotinyl Glycine** NHS ester)
- Anhydrous DMSO or DMF
- Method for purification (e.g., HPLC, dialysis, gel filtration)

Procedure:

- Peptide Preparation: Dissolve 1-10 mg of the peptide in 1 mL of reaction buffer.
- Biotinylation Reagent Preparation: Prepare a 10 mM stock solution of the activated biotin reagent in DMSO or DMF.
- Biotinylation Reaction: Add a sufficient volume of the biotin reagent stock to achieve a 5-fold molar excess over the peptide.

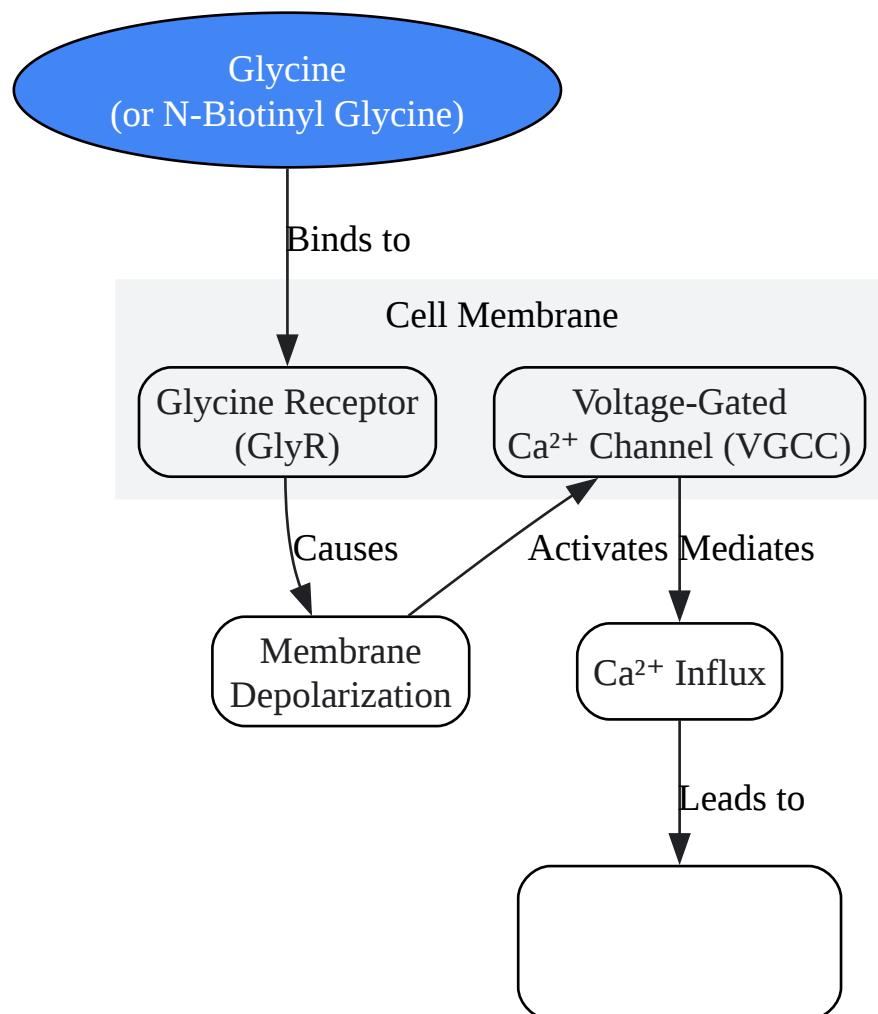
- Incubation: Incubate the reaction mixture at 4°C for 24 hours.[3]
- Purification: Remove unreacted biotin and byproducts using an appropriate purification method based on the peptide's molecular weight.

Logical Flow for N-terminal Peptide Biotinylation

[Click to download full resolution via product page](#)

Caption: Decision and action flow for N-terminal biotinylation.

Potential Applications in Signaling Pathway Research


While no specific signaling pathways involving **N-Biotinyl Glycine** have been documented, biotinylation in general is a powerful tool for studying cellular signaling. Biotinylated ligands can be used to identify and isolate cell surface receptors. Furthermore, glycine itself is a key neurotransmitter and has been shown to modulate signaling pathways.

Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.^[4] In non-neuronal cells, glycine has been shown to have cytoprotective and modulatory effects.^[4] For instance, in some cell types, GlyR activation leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium and downstream cellular effects such as proliferation and migration.^[4]

Additionally, glycine can influence major signaling cascades such as the mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway, particularly in the context of cellular stress and growth.^[5]

A biotinylated form of glycine could potentially be used as a probe to study these glycine-related signaling events, for example, in receptor-ligand interaction studies or for the affinity-based purification of glycine-binding proteins.

Conceptual Glycine-Mediated Signaling

[Click to download full resolution via product page](#)

Caption: A simplified model of glycine receptor signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Biotinyl Glycine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019346#n-biotinyl-glycine-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com